molecular formula C9H8ClF3O2 B236111 Fructose 3-phosphate CAS No. 126247-74-3

Fructose 3-phosphate

Cat. No. B236111
M. Wt: 260.14 g/mol
InChI Key: NFKVQPCCMLVBGQ-UYFOZJQFSA-N
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Description

Synthesis Analysis

Fructose 3-phosphate is synthesized in the process of glycolysis . The starting molecule of glucose gets rearranged, and two phosphate groups are attached to it. The phosphate groups make the modified sugar—now called fructose-1,6-bisphosphate—unstable, allowing it to split in half and form two phosphate-bearing three-carbon sugars . Inside erythrocytes, fructose is converted to fructose 3-phosphate by 3-phosphokinase .


Chemical Reactions Analysis

Fructose 3-phosphate is involved in the glycolytic pathway. It is produced from fructose-1,6-bisphosphate, which is unstable and splits to form two phosphate-bearing three-carbon sugars . Only one of these sugars, glyceraldehyde-3-phosphate, can enter the following step of glycolysis .

Scientific Research Applications

  • Diabetic Lens Complications : F3P has been identified in the lens of diabetic rats. It is not present in normal lenses and acts as a protein glycosylating agent and enzyme inactivator. Its structural features make it labile, leading to the production of inorganic phosphate and 3-deoxyglucosone, a potent glycosylating agent. This suggests that F3P and 3-deoxyglucosone may contribute to diabetic complications in the lens (Szwergold, Kappler, & Brown, 1990).

  • Metabolism in Diabetic Rat Lens : In diabetic rat lenses, F3P is produced by a 3-phosphokinase. It is a cross-linking agent and a potential in vivo source of 3-deoxyglucosone. The study explored the production and decomposition of F3P, indicating its significant role in the process of nonenzymatic glycation in diabetic rat lenses (Lal et al., 1995).

  • ATP-Free Biosynthesis of High-Energy Phosphate Metabolites : An in vitro synthetic pathway including hyperthermophilic enzymes was designed to produce fructose 1,6-diphosphate (FDP) from starch and pyrophosphate. This pathway included the production of three-carbon phosphates, highlighting the potential for cost-effective manufacturing of FDP and its derivatives, which are relevant to fructose phosphate metabolism (Wang et al., 2017).

  • Effects on Erythrocyte Metabolism in Diabetic Patients : The levels of F3P were studied in erythrocytes from diabetic patients. Treatment with an aldose reductase inhibitor led to significant decreases in F3P levels, suggesting a potential therapeutic pathway for managing complications associated with diabetes (Hamada et al., 1995).

  • Conversion of Synthetic Fructosamine to Phosphate Derivatives : Human erythrocytes were found to convert fructose into F3P. This indicates the physiological function of enzymes capable of this conversion might be related to the metabolism of fructosamines, providing insights into the metabolism of glycated proteins (Delpierre et al., 2000).

Future Directions

Increased intake of dietary fructose is a risk factor for a myriad of metabolic complications. Tissue-specific fructose metabolism has not been well delineated in terms of its contribution to detrimental health effects associated with fructose intake . Unhealthy carbohydrate diet-induced gut microenvironment disorders negatively impact cognitive functions through the gut–brain axis . Moreover, severe glycemic fluctuations, due to rapidly digestible carbohydrate consumption or metabolic diseases, can impair neurocognitive functions . Future research directions may include further investigation into the role of fructose and its metabolites in metabolic diseases and cognitive functions .

properties

IUPAC Name

[(3S,4R,5R)-1,4,5,6-tetrahydroxy-2-oxohexan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3,5-9,11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKVQPCCMLVBGQ-UYFOZJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925470
Record name 3-O-Phosphonohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructose 3-phosphate

CAS RN

126247-74-3
Record name Fructose 3-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Phosphonohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fructose 3-phosphate
Reactant of Route 2
Fructose 3-phosphate
Reactant of Route 3
Fructose 3-phosphate
Reactant of Route 4
Fructose 3-phosphate
Reactant of Route 5
Fructose 3-phosphate
Reactant of Route 6
Fructose 3-phosphate

Citations

For This Compound
950
Citations
BS Szwergold, F Kappler, TR Brown - Science, 1990 - science.org
Fructose 3-phosphate, a novel monosaccharide phosphate, has been identified in the lens of diabetic rats. This compound, which is not present in normal lenses, is a protein …
Number of citations: 285 www.science.org
S Lal, BS Szwergold, AH Taylor, WC Randall… - Archives of biochemistry …, 1995 - Elsevier
… of fructose-3-phosphate in insulin-treated diabetic rats and in vitro incubations of fructose-3-phosphate with … In conclusion, results from this study suggest that fructose-3-phosphate and 3…
Number of citations: 137 www.sciencedirect.com
A Petersen, F Kappler, BS Szwergold… - Biochemical …, 1992 - portlandpress.com
… to fructose 3-phosphate … fructose 3-phosphate was linearly dependent on the duration of incubation up to 5 h and was not affected by glucose. Once accumulated, fructose 3-phosphate …
Number of citations: 61 portlandpress.com
S Lal, WC Randall, AH Taylor, F Kappler, M Walker… - Metabolism, 1997 - Elsevier
… In 31p-NMR spectra of diabetic animals, a peak resonating at the chemical shift of 5.8 ppm with a coupling consta nt of 10 Hz was identified as fructose-3-phosphate (F3P). U …
Number of citations: 45 www.sciencedirect.com
A Petersen, BS Szwergold, F Kappler… - Journal of Biological …, 1990 - Elsevier
… 3-phosphate and fructose 3-phosphate in normal human … In addition to sorbitol 3-phosphate and fructose 3-phosphate … 3-phosphate and fructose 3-phosphate. Preliminary studies of …
Number of citations: 64 www.sciencedirect.com
S Lal, BS Szwergold, AH Taylor… - … & visual science, 1995 - iovs.arvojournals.org
… CONCLUSION: Aging lenses accumulate increased concentrations of fructose and fructose-3-phosphate. Because fructose-3-phosphate is a potent glycating agent and a potential in …
Number of citations: 37 iovs.arvojournals.org
Y Hamada, Y Odagaki, F Sakakibara, K Naruse, N Koh… - Life sciences, 1995 - Elsevier
… sorbitol 3-phosphate and fructose 3phosphate levels in diabetic patients compared to non-… This uncertainty in the isolation of fructose 3-phosphate may be attributable to the fact that …
Number of citations: 35 www.sciencedirect.com
B Steinmann, A Petersen, R Gitzelmann - Enzyme, 1992 - karger.com
Erythrocytes of 3 adult siblings with essential fructosuria contained 45-200 jimol/1 fructose 3-phosphate (Fru-3-P), ie 3-15 times the concentration in normal controls. Sorbitol 3-…
Number of citations: 5 karger.com
S Lal, BS Szwergold, F Kappler, T Brown - Journal of Biological Chemistry, 1993 - Elsevier
… sorbitol 3-phosphate (Sor-3-P) and fructose 3-phosphate (Fru-3-P). The latter compound is … 3-phosphate (Sor-3-P) and fructose 3-phosphate (Fru- (11).In addition to this compound, …
Number of citations: 42 www.sciencedirect.com
HM Cheng, FY Cheng, H Xiong, J Xiong - Ophthalmic research, 1996 - karger.com
… Nondia-betic mature lenses contained sorbitol-3-phosphate (S3P) and fructose-3-phosphate (F3P) which were absent from young (1-to 2-month-old) normal rat lenses. The …
Number of citations: 7 karger.com

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